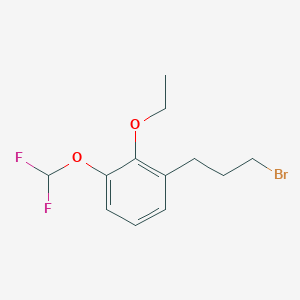

1-(3-Bromopropyl)-3-(difluoromethoxy)-2-ethoxybenzene

Description

1-(3-Bromopropyl)-3-(difluoromethoxy)-2-ethoxybenzene is a brominated aromatic compound featuring a benzene ring substituted with a 3-bromopropyl chain, a difluoromethoxy group at the 3-position, and an ethoxy group at the 2-position. For instance, the closely related isomer 1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethoxybenzene (CAS 1805890-53-2) has a molecular formula of C₁₂H₁₅BrF₂O₂, a molar mass of 309.15 g/mol, a predicted density of 1.357 g/cm³, and a boiling point of 308.7°C . These values suggest that the target compound likely exhibits similar physicochemical characteristics, with variations attributable to substituent positioning.

Properties

Molecular Formula |

C12H15BrF2O2 |

|---|---|

Molecular Weight |

309.15 g/mol |

IUPAC Name |

1-(3-bromopropyl)-3-(difluoromethoxy)-2-ethoxybenzene |

InChI |

InChI=1S/C12H15BrF2O2/c1-2-16-11-9(6-4-8-13)5-3-7-10(11)17-12(14)15/h3,5,7,12H,2,4,6,8H2,1H3 |

InChI Key |

QXRCAGIGDYENBU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC=C1OC(F)F)CCCBr |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-3-(difluoromethoxy)-2-ethoxybenzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Etherification: The difluoromethoxy and ethoxy groups can be introduced through etherification reactions. This involves the reaction of the corresponding alcohols (difluoromethanol and ethanol) with the brominated intermediate in the presence of a base, such as sodium or potassium hydroxide, to form the desired ether linkages.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

1-(3-Bromopropyl)-3-(difluoromethoxy)-2-ethoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives, depending on the reagents and conditions used.

Hydrolysis: The ether linkages in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and phenols.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or other reactants involved.

Scientific Research Applications

1-(3-Bromopropyl)-3-(difluoromethoxy)-2-ethoxybenzene has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of enzyme inhibitors.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-(difluoromethoxy)-2-ethoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The difluoromethoxy and ethoxy groups can influence the compound’s binding affinity and specificity for its targets, as well as its overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Properties

The target compound’s structural analogs differ primarily in substituent type and position, which critically influence reactivity and physical properties:

Table 1: Key Structural Analogs and Their Properties

*Estimated based on structural similarity to .

Key Observations:

- Substituent Position: The target compound’s 3-(difluoromethoxy) and 2-ethoxy groups create distinct electronic and steric environments compared to its isomer in .

- Electron-Withdrawing Effects : The trifluoromethoxy group in is more electron-withdrawing than difluoromethoxy, which could enhance stability in electrophilic substitution reactions but reduce nucleophilic reactivity.

- Functional Group Diversity: Analogs like 1-[2-(3-Bromopropoxy)phenyl]ethanone incorporate ketones, broadening their utility in condensation reactions, whereas the target compound’s ether groups favor applications in solubility-driven formulations.

Biological Activity

1-(3-Bromopropyl)-3-(difluoromethoxy)-2-ethoxybenzene is an organic compound with a complex structure that has garnered attention for its significant biological activity. This article delves into the compound's interactions with biological systems, its mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C12H15BrF2O2

- Molecular Weight : 309.15 g/mol

- CAS Number : 1804080-02-1

The compound features a benzene ring substituted with a bromopropyl group, a difluoromethoxy group, and an ethoxy group. These functional groups contribute to its unique chemical properties and biological interactions.

This compound exhibits its biological activity primarily through:

- Enzyme Interactions : The compound forms covalent bonds with nucleophilic sites on proteins, leading to either inhibition or activation of enzymatic activities. This property is particularly valuable in biochemical studies focused on enzyme inhibition assays and receptor binding studies.

- Receptor Binding : Preliminary studies indicate that this compound can effectively interact with specific receptors, influencing various physiological pathways. Such interactions are critical for understanding its potential therapeutic applications.

Biological Activity

Recent research highlights several key areas where this compound demonstrates notable biological activity:

- Antimicrobial Activity : Studies have shown that the compound exhibits antimicrobial properties against various bacterial strains, indicating potential use in developing new antibiotics.

- Anticancer Potential : Preliminary data suggest that this compound may inhibit the growth of certain cancer cell lines, warranting further investigation into its role as an anticancer agent.

- Neuroprotective Effects : There is emerging evidence that the compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethylbenzene | Structure | Enhanced lipophilicity |

| 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene | Structure | Different electronic properties due to sulfur |

| 3-Bromopropyltrimethoxysilane | Structure | Used in different industrial applications |

This table illustrates how variations in substituents can significantly alter the chemical behavior and application potential of similar compounds.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Study on Antimicrobial Activity :

- Researchers tested the compound against multiple bacterial strains, including E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.

-

Cancer Cell Line Inhibition :

- A study evaluated the effects of this compound on various cancer cell lines (e.g., breast cancer and leukemia). The findings showed a dose-dependent inhibition of cell proliferation, highlighting its anticancer potential.

-

Neuroprotection in Animal Models :

- In vivo studies demonstrated that administration of the compound improved cognitive function in animal models of neurodegeneration, suggesting a promising avenue for further research in neuroprotective therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.